6-Bromo-8-iodoquinoline
Overview
Description
6-Bromo-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination and iodination of quinoline. The process generally involves the use of bromine and iodine reagents under controlled conditions to achieve the desired substitution on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as transition metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry protocols to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-iodoquinoline can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of halogen atoms, it can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, iodine, and other halogenating agents.
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
6-Bromo-8-iodoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-8-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-Bromo-4-iodoquinoline: Another halogenated quinoline derivative with similar chemical properties.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8-position, known for its antimicrobial and anticancer activities.
Quinoline N-oxides: Oxidized derivatives of quinoline with unique chemical and biological properties.
Uniqueness: 6-Bromo-8-iodoquinoline is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which imparts distinct reactivity and potential for diverse chemical transformations. This dual halogenation also enhances its utility in various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-8-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBCAHFYCUZWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682014 | |
Record name | 6-Bromo-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078160-90-3 | |
Record name | 6-Bromo-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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